molecular formula C17H15ClFN3OS B2871907 N-isobutyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide CAS No. 1243072-49-2

N-isobutyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide

カタログ番号: B2871907
CAS番号: 1243072-49-2
分子量: 363.84
InChIキー: WVXPCKNPUTYLOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-isobutyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H15ClFN3OS and its molecular weight is 363.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Acetylcholinesterase Activity

A study conducted by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-acetylcholinesterase (anti-AChE) activity. The study found that modifying the benzamide moiety with bulky groups significantly increased activity, suggesting the potential of structurally similar compounds, such as N-isobutyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide, in the development of antidementia agents (Sugimoto et al., 1990).

Hypoglycemic Activity

Grell et al. (1998) investigated hypoglycemic benzoic acid derivatives, identifying compounds with significant activity. The research highlighted the importance of structural modifications for enhancing activity, which may apply to compounds like this compound in hypoglycemic drug development (Grell et al., 1998).

Selective Serotonin 4 Receptor Agonists

Sonda et al. (2004) synthesized 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, finding that derivatives with specific sulfonyl groups accelerated gastric emptying and increased defecation frequency, indicating potential applications in gastrointestinal motility disorders (Sonda et al., 2004).

Prodrug Forms for Sulfonamide Group

Larsen et al. (1988) evaluated N-acyl derivatives of a model sulfonamide for their potential as prodrug forms, showing that such modifications could enhance water solubility and lipophilicity, important for drug delivery and efficacy (Larsen et al., 1988).

特性

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-4-ethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3OS/c1-2-14-15(24-17(21-14)22-7-3-4-8-22)16(23)20-10-11-5-6-13(19)12(18)9-11/h3-9H,2,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXPCKNPUTYLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。